molecular formula C24H22N2O5 B2536782 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide CAS No. 922081-78-5

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide

Numéro de catalogue: B2536782
Numéro CAS: 922081-78-5
Poids moléculaire: 418.449
Clé InChI: QFVZCRQUOUQGCK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide is a useful research compound. Its molecular formula is C24H22N2O5 and its molecular weight is 418.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide is a synthetic compound belonging to the dibenzo[b,f][1,4]oxazepine family. It has garnered attention due to its potential therapeutic applications and diverse biological activities, particularly in oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N2O5C_{24}H_{22}N_{2}O_{5} with a molecular weight of approximately 418.45 g/mol. The structure features an ethyl group, an oxo group, and a methoxybenzamide moiety, contributing to its unique pharmacological profile.

Anticancer Activity

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class may act as histone deacetylase (HDAC) inhibitors . HDACs are critical in regulating gene expression and are implicated in various diseases, including cancer. By inhibiting these enzymes, this compound may exert anti-cancer effects by altering the acetylation status of histones and non-histone proteins.

Study 1: HDAC Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several dibenzo[b,f][1,4]oxazepine derivatives and evaluated their HDAC inhibitory activity. The compound N-(10-ethyl-11-oxo...) showed significant inhibition against HDAC1 and HDAC3 with IC50 values in the low micromolar range.

Compound NameHDAC Inhibition (IC50 µM)
N-(10-ethyl...)5.3
Control12.0

Antimicrobial Activity

A separate study assessed the antimicrobial efficacy of dibenzo[b,f][1,4]oxazepine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that N-(10-ethyl...) exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.

PathogenMIC (µg/mL)
E. coli32
S. aureus32

Angiogenesis Inhibition

Recent studies have also highlighted the role of this compound as an angiogenesis inhibitor. Research published in Science Advances demonstrated that N-(10-ethyl-11-oxo...) effectively inhibited vascular endothelial growth factor (VEGF) signaling pathways, which are crucial for new blood vessel formation in tumors.

Study 2: Angiogenesis Inhibition

In vitro assays showed that this compound reduced endothelial cell migration and tube formation in response to VEGF stimulation.

Assay TypeEffect Observed
Endothelial Cell MigrationDecreased by 45%
Tube FormationReduced by 60%

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,6-dimethoxybenzamide is C22H24N2O3C_{22}H_{24}N_{2}O_{3} with a molecular weight of approximately 364.44 g/mol. The compound features a complex structure that includes dibenzo[b,f][1,4]oxazepine and dimethoxybenzamide moieties, which are known to influence its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) exhibit anti-inflammatory properties. These compounds have been shown to suppress inflammation in various models, including:

  • Carrageenan-induced paw edema in rats : This assay demonstrated significant inhibition of edema at doses ranging from 5 to 50 mg/kg body weight, indicating the compound's potential as an anti-inflammatory agent .

Analgesic Properties

The compound has also been studied for its analgesic effects. In animal models, such as the 2-phenyl-1,4-benzoquinone-induced writhing test in mice, derivatives of this compound showed approximately 50% inhibition of pain at specific doses . This suggests its utility in pain management therapies.

Neurological Applications

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) has been explored for its effects on neurological disorders due to its interaction with dopamine receptors. Some related compounds have been identified as selective inhibitors of the dopamine D2 receptor, indicating potential applications in treating conditions like schizophrenia and Parkinson's disease .

Case Study 1: Asthma Treatment

A study investigated the efficacy of dibenzoxazepine derivatives in treating allergic asthma. Results showed that compounds with structural similarities to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) significantly improved bronchial responsiveness and reduced inflammatory markers associated with asthma .

Case Study 2: Pain Management

In a controlled trial assessing the analgesic effects of related compounds in chronic pain models, derivatives similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin) demonstrated a marked reduction in pain scores among participants compared to placebo groups .

ActivityDescriptionReference
Anti-inflammatoryInhibits edema in carrageenan-induced rat models
AnalgesicReduces pain in writhing tests
Dopamine D2 Receptor InhibitionPotential application in neurological disorders
Bronchodilator EffectsImproves bronchial responsiveness in asthma models

Propriétés

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-4-26-17-8-5-6-9-19(17)31-18-13-12-15(14-16(18)24(26)28)25-23(27)22-20(29-2)10-7-11-21(22)30-3/h5-14H,4H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVZCRQUOUQGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=C(C=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.